molecular formula C14H16N2O B3014029 N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797892-65-9

N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Cat. No.: B3014029
CAS No.: 1797892-65-9
M. Wt: 228.295
InChI Key: DGTFPDMWMHVCGT-UHFFFAOYSA-N
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Description

N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a chemical compound of significant interest in scientific research, built upon the 8-azabicyclo[3.2.1]octane scaffold. This bicyclic framework is a well-established privileged structure in medicinal chemistry, most famously known as the core tropane skeleton of cocaine and other neuroactive compounds . Derivatives of this scaffold are extensively investigated for their potent biological activities, particularly their interactions with central nervous system targets . The specific incorporation of the phenylcarboxamide moiety at the 8-position and the 2,3-unsaturation in this molecule offers a conformationally constrained and rigidified structure, which is a valuable tool for probing structure-activity relationships and for the development of novel pharmacological probes. The primary research applications of this compound and its analogs lie in the field of neuroscience and monoamine transporter biology. The 8-azabicyclo[3.2.1]octane structure is a classic template for ligands that bind to monoamine transporters, including the dopamine transporter (DAT) and serotonin transporter (SERT) . By inhibiting these transporters, such compounds can modulate synaptic levels of neurotransmitters like dopamine, which is a key mechanism underlying the effects of psychostimulants . Consequently, this compound is highly relevant for research aimed at understanding the molecular mechanisms of addiction and for developing potential treatments for cocaine abuse . Its structure, featuring a carboxamide group instead of the more common ester, may provide enhanced metabolic stability, making it a valuable candidate for exploring the pharmacokinetic properties of this class of molecules . This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-14(15-11-5-2-1-3-6-11)16-12-7-4-8-13(16)10-9-12/h1-7,12-13H,8-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTFPDMWMHVCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a key intermediate in the synthesis of various bioactive molecules. In biology, it is studied for its potential as a neurotransmitter re-uptake inhibitor, which could have implications for the treatment of neurological disorders . In medicine, its unique structure and biological activity make it a candidate for drug development .

Mechanism of Action

The mechanism of action of N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with molecular targets such as monoamine neurotransmitter transporters. By inhibiting the re-uptake of neurotransmitters like dopamine, serotonin, and noradrenaline, it can modulate synaptic transmission and potentially alleviate symptoms of neurological disorders .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activity

The pharmacological profile of azabicyclo[3.2.1]octene derivatives varies significantly with substituent type and position. Key analogs include:

8-Methyl-8-azabicyclo[3.2.1]oct-2-ene Derivatives
  • Example: (1R,5S)-2-[3-Amino-1,2,4-oxadiazol-5-yl]-8-methyl-8-azabicyclo[3.2.1]oct-2-ene [(1R,5S)-17].
  • Activity : Exhibits binding constants of 2.04 × 10⁻⁶ M in rat heart and brain, making it the most potent muscarinic agonist in its class .
  • Comparison : The methyl group at the 8-position enhances metabolic stability, while the oxadiazolyl group at C-2 contributes to receptor affinity. In contrast, the phenyl carboxamide in the target compound may improve solubility or alter target selectivity.
3-Substituted Derivatives
  • Example : 3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride.
  • Structure : Phenyl group at C-3 (vs. C-8 carboxamide in the target compound).
  • Properties : Molecular weight = 221.73 g/mol; lower polarity due to lack of carboxamide .
Sulfone and Sulfonyloxy Derivatives
  • Example : 8-sec-Butyl-2-(p-tolylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene.
  • Synthesis : Prepared via nucleophilic substitution of sulfones with amines (e.g., sec-butylamine) .
  • Impact : Sulfonyl groups increase electron-withdrawing effects, which may enhance stability but reduce bioavailability compared to carboxamide .
Key Observations:
  • Substituent Position : Activity shifts from muscarinic agonism (C-2 substituents) to reuptake inhibition (C-8 carboxamide) .
  • Electron-Donating vs. Withdrawing Groups : Carboxamide and sulfonyl groups alter solubility and target engagement.

Physicochemical Properties

  • Molecular Weight : Derivatives range from 221.73 g/mol (3-phenyl analog) to ~455 g/mol (complex esters) .
  • Solubility : Carboxamide groups enhance water solubility compared to hydrocarbons (e.g., 8-methyl or 3-phenyl derivatives) .
  • Stereochemistry : (1R,5S) configurations (e.g., (1R,5S)-17) show higher activity than racemic mixtures, emphasizing the importance of chirality .

Biological Activity

N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a compound with significant biological activity, particularly as a neurotransmitter reuptake inhibitor. This detailed article will explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

This compound is classified within the tropane alkaloid family, known for their diverse pharmacological effects. The compound's molecular formula is C14H16N2OC_{14}H_{16}N_{2}O with a molecular weight of 228.29 g/mol . The structural features of this compound contribute to its unique biological activities, particularly in modulating neurotransmitter systems.

The primary mechanism of action involves the inhibition of monoamine neurotransmitter reuptake, specifically targeting dopamine, serotonin, and norepinephrine transporters. By blocking these transporters, this compound increases the availability of these neurotransmitters in the synaptic cleft, thereby enhancing synaptic transmission and potentially alleviating symptoms associated with various neurological disorders .

Neurotransmitter Reuptake Inhibition

Research indicates that this compound exhibits potent inhibitory effects on the reuptake of key neurotransmitters:

Neurotransmitter Reuptake Inhibition Therapeutic Implications
SerotoninHighDepression, anxiety disorders
DopamineModerateAttention Deficit Hyperactivity Disorder (ADHD), addiction
NorepinephrineModerateDepression, anxiety disorders

This compound has been studied for its potential applications in treating conditions such as depression, anxiety disorders, ADHD, and other mood-related disorders due to its ability to modulate neurotransmitter levels effectively .

Case Studies and Research Findings

  • Antidepressant Activity : A study demonstrated that compounds similar to N-phenyl-8-azabicyclo[3.2.1]oct-2-ene derivatives showed significant antidepressant-like effects in animal models by increasing serotonin levels through reuptake inhibition .
  • Opioid Receptor Interaction : Another investigation highlighted that certain derivatives exhibited high affinity for delta opioid receptors while selectively avoiding micro opioid receptors, suggesting a complex interaction that could be leveraged for pain management without the typical side effects associated with opioid use .
  • Cognitive Enhancement : There are indications that this compound may enhance cognitive functions by improving dopaminergic signaling, which is crucial for learning and memory processes .

Comparative Analysis with Similar Compounds

This compound can be compared with other tropane alkaloids such as scopolamine and atropine:

Compound Primary Action Therapeutic Use
N-phenyl...Monoamine reuptake inhibitionDepression, anxiety
ScopolamineAnticholinergicMotion sickness, muscle spasms
AtropineAnticholinergicBradycardia, ophthalmic procedures

While all these compounds interact with neurotransmitter systems, their specific actions and therapeutic uses vary significantly due to their distinct structural features and mechanisms of action .

Q & A

What are the key synthetic strategies for N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, and how can stereochemical purity be ensured?

Methodological Answer:
The synthesis typically involves constructing the azabicyclo[3.2.1]octane core via intramolecular cyclization, followed by carboxamide functionalization. A common approach utilizes nucleophilic substitution or Buchwald-Hartwig coupling for aryl group introduction (e.g., phenyl). To ensure stereochemical integrity:

  • Chiral auxiliaries : Use tert-butyl carbamate (Boc) protecting groups to direct regioselectivity during ring closure .
  • X-ray crystallography : Confirm absolute configuration post-synthesis, as demonstrated for analogous fluorinated derivatives .
  • Chiral chromatography : Separate enantiomers using columns like Chiralpak® IA/IB with hexane/isopropanol gradients .

Which spectroscopic and computational methods are optimal for characterizing this compound’s structure and interactions?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR identify substituent positioning on the bicyclic scaffold. NOESY correlations resolve spatial proximity of phenyl and carboxamide groups .
  • Mass spectrometry (HRMS) : Validate molecular formula and detect fragmentation patterns unique to the azabicyclo core .
  • Docking studies : Use software like AutoDock Vina to model binding to targets (e.g., serotonin receptors), leveraging crystallographic data from related BIMU analogs .

How do structural modifications (e.g., substituents on the phenyl ring) influence its pharmacological activity?

Advanced SAR Analysis:

  • Electron-withdrawing groups (e.g., nitro, fluoro) on the phenyl ring enhance receptor binding affinity but may reduce solubility. For example, a 4-nitro substituent increases selectivity for σ receptors by 12-fold compared to unsubstituted analogs .
  • Steric effects : Bulky substituents at the 2-position disrupt binding to the hERG channel, mitigating cardiotoxicity risks .
  • Quantitative SAR (QSAR) : Apply MLR (Multiple Linear Regression) models using descriptors like logP and polar surface area to predict blood-brain barrier permeability .

What experimental designs are recommended to resolve contradictions in receptor binding data (e.g., partial vs. full agonism)?

Advanced Experimental Design:

  • Functional assays : Compare cAMP accumulation (for GPCRs) and calcium flux assays to distinguish partial agonism (e.g., BIMU-1 analogs) from biased signaling .
  • Radioligand displacement : Use 3^3H-labeled antagonists (e.g., ketanserin for 5-HT2_2 receptors) to quantify binding affinity discrepancies across cell lines .
  • Orthogonal validation : Cross-validate in vitro results with ex vivo tissue bath experiments (e.g., guinea pig ileum contraction assays) .

How can enantiomeric separation be achieved, and what are the implications for in vivo studies?

Methodological Answer:

  • Kinetic resolution : Use lipase enzymes (e.g., Candida antarctica) to hydrolyze ester intermediates, yielding >99% enantiomeric excess .
  • Pharmacokinetic differences : Enantiomers often exhibit divergent metabolic stability. For example, the (R)-enantiomer may show 3-fold higher AUC in rodent plasma due to CYP3A4 resistance .
  • In vivo efficacy : Test separated enantiomers in models like forced swim tests (depression) or von Frey filament assays (neuropathic pain) to isolate stereospecific effects .

What strategies mitigate toxicity risks in preclinical development?

Advanced Toxicology Considerations:

  • hERG inhibition screening : Use patch-clamp electrophysiology to assess cardiac liability. Introduce 3-methyl groups on the bicyclo core to reduce hERG binding by 40% .
  • Metabolite profiling : Identify hepatotoxic metabolites via LC-MS/MS. For example, N-dealkylation products may require structural blocking with fluorine .
  • Genotoxicity assays : Conduct Ames tests with TA98 strains to evaluate mutagenic potential of nitro-substituted derivatives .

How can computational modeling guide the optimization of bioavailability?

Advanced Computational Workflow:

  • Molecular dynamics (MD) simulations : Predict membrane permeability by simulating compound behavior in lipid bilayers (e.g., CHARMM force fields) .
  • Solubility enhancement : Introduce PEG-like spacers or pro-drug strategies (e.g., esterification of the carboxamide) based on COSMO-RS solubility predictions .
  • PBPK modeling : Use GastroPlus® to simulate oral absorption and adjust dosing regimens for rodent-to-human scaling .

What are the best practices for validating target engagement in complex biological systems?

Methodological Recommendations:

  • Photoaffinity labeling : Incorporate diazirine moieties into the carboxamide group to covalently trap target proteins in live cells, followed by pull-down/MS identification .
  • PET tracers : Develop 11^{11}C-labeled analogs for real-time brain penetration studies in non-human primates, referencing protocols for BIMU-8 derivatives .
  • CRISPR knockouts : Validate target specificity by comparing activity in wild-type vs. receptor-deficient cell lines (e.g., 5-HT1A_{1A} KO models) .

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